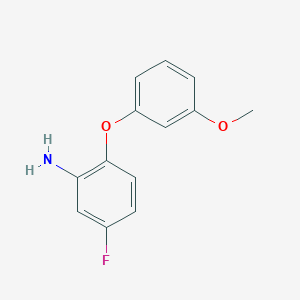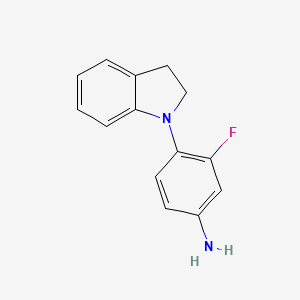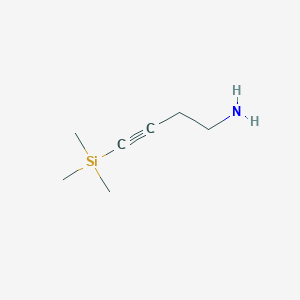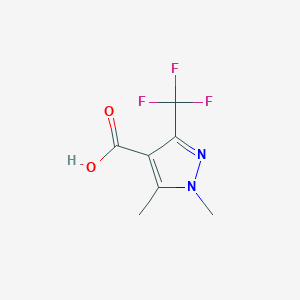
3-bromo-N-cyclopropyl-2-methylaniline
Overview
Description
3-Bromo-N-cyclopropyl-2-methylaniline is an organic compound with the CAS Number: 245765-58-6 . It is an important organic intermediate used to synthesize substituted aniline products .
Molecular Structure Analysis
The molecular weight of 3-Bromo-N-cyclopropyl-2-methylaniline is 226.12 . The exact molecular structure is not provided in the search results.Scientific Research Applications
N-dealkylation and Cyclopropyl Group Analysis
3-bromo-N-cyclopropyl-2-methylaniline has been a compound of interest in understanding the behavior of cyclopropylamines during N-dealkylation, a process where the cyclopropyl group is removed from the nitrogen atom. Studies have investigated the fate of the cyclopropyl group during this process, especially when catalyzed by enzymes like horseradish peroxidase. Research revealed that the cyclopropyl group undergoes fragmentation, leading to the formation of several products including beta-hydroxypropionic acid and N-methylquinolinium. The findings shed light on the possible paths of cyclopropylamine-containing compounds in biological systems and their potential utility in studying enzymatic reactions like those catalyzed by cytochrome P450 enzymes (Shaffer, Morton, & Hanzlik, 2001).
Role in Synthesis of Novel Compounds
The compound has also been involved in the synthesis of novel molecules. For instance, it served as a precursor in the Suzuki cross-coupling reaction, leading to the creation of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. These analogs, bearing various functional groups, have been explored for their non-linear optical properties and reactivity. Such research contributes to the development of materials with potential applications in fields like photonics and electronics (Rizwan et al., 2021).
Cyclopropyl Ring Dynamics in SET Probes
3-bromo-N-cyclopropyl-2-methylaniline and its derivatives have been used as probes to study single electron transfer (SET) reactions. Research into the rate of cyclopropyl ring opening in such SET probes has provided insights into the underlying mechanisms, particularly the resonance and stereoelectronic effects that influence these reactions. This knowledge is crucial for understanding and predicting the behavior of cyclopropylamines in various chemical and biological contexts (Grimm et al., 2020).
Cyclopropylamines as Mechanistic Probes
The compound and its derivatives have been used to study the nitrosation of N,N-dialkyl aromatic amines. This research has implications for understanding the mechanisms of nitrosamine formation, a topic of significant interest due to the carcinogenic nature of some nitrosamines. The studies revealed specific cleavage patterns and product formations that support certain mechanistic pathways, advancing our understanding of amine chemistry and its implications in fields like pharmacology and toxicology (Loeppky & Elomari, 2000).
Safety And Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
3-bromo-N-cyclopropyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-9(11)3-2-4-10(7)12-8-5-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHKJMQBGVFZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270783 | |
| Record name | 3-Bromo-N-cyclopropyl-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclopropyl-2-methylaniline | |
CAS RN |
245765-58-6 | |
| Record name | 3-Bromo-N-cyclopropyl-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245765-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-cyclopropyl-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline](/img/structure/B1319324.png)




![N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319334.png)
![5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1319336.png)


![N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319343.png)


